(2S)-1-(morpholin-4-yl)propan-2-ol (2S)-1-(morpholin-4-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 65617-17-6
VCID: VC7380532
InChI: InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1
SMILES: CC(CN1CCOCC1)O
Molecular Formula: C7H15NO2
Molecular Weight: 145.202

(2S)-1-(morpholin-4-yl)propan-2-ol

CAS No.: 65617-17-6

Cat. No.: VC7380532

Molecular Formula: C7H15NO2

Molecular Weight: 145.202

* For research use only. Not for human or veterinary use.

(2S)-1-(morpholin-4-yl)propan-2-ol - 65617-17-6

Specification

CAS No. 65617-17-6
Molecular Formula C7H15NO2
Molecular Weight 145.202
IUPAC Name (2S)-1-morpholin-4-ylpropan-2-ol
Standard InChI InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Standard InChI Key YAXQOLYGKLGQKA-ZETCQYMHSA-N
SMILES CC(CN1CCOCC1)O

Introduction

(2S)-1-(morpholin-4-yl)propan-2-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a key intermediate in the synthesis of various biologically active compounds, including analgesics and enzyme inhibitors. This article provides a comprehensive overview of its properties, synthesis methods, and applications based on diverse scientific sources.

Synthesis Methods

The synthesis of (2S)-1-(morpholin-4-yl)propan-2-ol often involves chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol. This method allows for the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications .

Lipase-Catalyzed Kinetic Resolution

  • Substrate: Racemic 1-(morpholin-4-yl)propan-2-ol

  • Catalyst: Lipase

  • Acyl Donor: Vinyl acetate

  • Solvent: tert-butyl methyl ether (MTBE)

  • Outcome: Enantiomerically pure (2S)-1-(morpholin-4-yl)propan-2-ol

Applications in Medicinal Chemistry

(2S)-1-(morpholin-4-yl)propan-2-ol serves as a valuable precursor in the synthesis of various biologically active compounds. These include:

  • Analgesics: It is used in the synthesis of novel opioid receptor agonists, which have potential as analgesics with reduced side effects .

  • Enzyme Inhibitors: Derivatives of this compound have shown activity against enzymes such as acetylcholinesterase and kynurenine-3-monooxygenase .

  • Receptor Agonists: Compounds based on this scaffold have been explored for their agonistic activity towards receptors like the complement component 5a and melanin-concentrating hormone receptor .

Research Findings

Recent studies have highlighted the versatility of (2S)-1-(morpholin-4-yl)propan-2-ol in medicinal chemistry. Its derivatives have been evaluated for anti-hypertensive, anti-inflammatory, and lipid bilayer membrane activities, demonstrating a broad potential in drug development .

Biological Activities

Biological ActivityCompound Derivatives
AnalgesicNovel opioid receptor agonists
Enzyme InhibitionAcetylcholinesterase, kynurenine-3-monooxygenase inhibitors
Receptor AgonismComplement component 5a, melanin-concentrating hormone receptor agonists

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